molecular formula C5H14ClNO B1450252 (2S)-1-ethoxypropan-2-amine hydrochloride CAS No. 1380094-35-8

(2S)-1-ethoxypropan-2-amine hydrochloride

Cat. No.: B1450252
CAS No.: 1380094-35-8
M. Wt: 139.62 g/mol
InChI Key: UMXZWKSCBDODJL-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S)-1-ethoxypropan-2-amine hydrochloride” is a chemical compound with the molecular formula C5H14ClNO . It has a molecular weight of 139.62 g/mol. This product is intended for research use only.


Molecular Structure Analysis

The molecular structure of “this compound” consists of 5 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The exact structure can be found in the referenced databases .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 139.62 g/mol . It should be stored in an inert atmosphere at room temperature . The boiling point of this compound is not available from the sources .

Scientific Research Applications

Microwave-Initiated Hydroamination

  • The reaction of 2-ethoxyprop-2-enal with secondary amines like pyrrolidine, accelerated by microwave irradiation, demonstrates an application in synthesizing isomeric diamines. This process has increased regioselectivity under certain conditions (Keiko, Verochkina, & Larina, 2011).

Swelling and Drug Delivery in Chitosan Hydrogels

  • Tris(2-(2-formylphenoxy)ethyl)amine, synthesized from reactions like that of (2S)-1-ethoxypropan-2-amine hydrochloride, is used as a cross-linker in chitosan hydrogels. These hydrogels show pH- and thermo-responsive swelling, relevant in drug delivery applications (Karimi et al., 2018).

Catalytic Amination in Organic Synthesis

  • The amination of 1-methoxy-2-propanol by ammonia using a nickel-on-silica catalyst produces 2-amino-1-methoxypropane. This illustrates an application in organic synthesis, particularly in creating specific amines (Bassili & Baiker, 1990).

Molecular Interaction Studies

  • Studies on excess partial molar enthalpies of similar compounds like 3-ethoxypropan-1-amine in water can provide insights into molecular interactions, crucial in chemical and pharmaceutical research (Moita, Santos, Nobre, & Lampreia, 2018).

Synthesis of Pharmaceutical Compounds

  • The compound has applications in the asymmetric synthesis of pharmaceuticals like Clopidogrel hydrogen sulfate, demonstrating its utility in stereoselective synthesis (Sashikanth et al., 2013).

X-Ray Crystallography

  • Analysis of similar compounds' crystal structures, like 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, aids in understanding molecular conformations, important in drug design and material science (Nitek et al., 2020).

Safety and Hazards

The safety and hazards of “(2S)-1-ethoxypropan-2-amine hydrochloride” are not specified in the available sources . It’s important to handle all chemicals with appropriate safety measures.

Properties

IUPAC Name

(2S)-1-ethoxypropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO.ClH/c1-3-7-4-5(2)6;/h5H,3-4,6H2,1-2H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXZWKSCBDODJL-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC[C@H](C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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